molecular formula C20H26N2O5S2 B2384628 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1021117-25-8

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2384628
CAS No.: 1021117-25-8
M. Wt: 438.56
InChI Key: HLCQXLZEYUANFF-UHFFFAOYSA-N
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Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound with a diverse range of applications. Its unique structure, combining sulfonamide and tetrahydroquinoline moieties, grants it significant potential in medicinal chemistry, biological research, and industrial applications.

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: The synthesis begins with the quinoline derivative. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline nucleus.

  • Sulfonylation: This intermediate is then subjected to sulfonylation using ethyl sulfonyl chloride and a suitable base, like triethylamine, to introduce the ethylsulfonyl group.

  • Final Coupling: The sulfonamide linkage is typically formed by reacting the resultant intermediate with 2-(4-methoxyphenyl)ethanesulfonyl chloride under mild conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production often scales up these laboratory procedures with continuous flow reactors to manage exothermic reactions efficiently. Optimizing reaction conditions such as temperature, pressure, and reagent concentrations are essential to maintain consistency and quality of the compound.

Types of Reactions

  • Oxidation: The tetrahydroquinoline ring can undergo oxidative dehydrogenation, converting it into a more aromatic quinoline structure.

  • Reduction: This compound can be reduced under hydrogenation conditions to target specific unsaturated bonds.

  • Substitution: Electrophilic substitution is common in the aromatic ring, where various substituents can be introduced depending on the desired modification.

Common Reagents and Conditions

  • Oxidation: Common reagents include PCC (pyridinium chlorochromate) or DMSO (dimethyl sulfoxide) in the presence of an activating agent.

  • Reduction: Hydrogenation typically employs catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Substitution: Lewis acids like AlCl₃ or FeCl₃ are often used to facilitate electrophilic aromatic substitution reactions.

Major Products Formed

  • Oxidation: Forms quinoline derivatives.

  • Reduction: Results in fully saturated tetrahydro derivatives.

  • Substitution: Produces diverse substituted tetrahydroquinolines and their derivatives.

Scientific Research Applications

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide has been explored for various scientific research applications:

  • Chemistry: It serves as a precursor or intermediate in the synthesis of more complex organic molecules.

  • Biology: Its unique structure is studied for potential enzyme inhibition properties, impacting metabolic pathways.

  • Medicine: Preliminary studies suggest its potential as an anti-inflammatory or anticancer agent.

  • Industry: Used in the development of specialty chemicals and advanced materials due to its reactive functional groups.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. The ethylsulfonyl and sulfonamide groups are crucial for binding to enzyme active sites, potentially inhibiting their activity. The pathways involved often include inhibition of signal transduction or metabolic pathways crucial for cell survival and proliferation.

Comparison with Similar Compounds

  • Sulfonamide derivatives: Common in medicinal chemistry for their antibacterial properties.

  • Tetrahydroquinoline derivatives: Known for their diverse biological activities, including anti-inflammatory and anticancer properties.

  • Combined structures: Few compounds integrate both features, offering a unique profile for research and development.

There you go, a comprehensive overview of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide. What's your focus area with this compound? Chemistry? Biology? Medicine?

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S2/c1-3-29(25,26)22-13-4-5-17-15-18(8-11-20(17)22)21-28(23,24)14-12-16-6-9-19(27-2)10-7-16/h6-11,15,21H,3-5,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCQXLZEYUANFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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